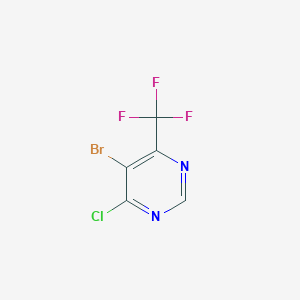

5-ブロモ-4-クロロ-6-(トリフルオロメチル)ピリミジン

概要

説明

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (BCTFP) is an important organic compound in the field of chemistry. It is widely used as a reagent in various synthetic reactions due to its unique reactivity and versatility. BCTFP has also been used in scientific research for a variety of applications, such as in the synthesis of novel compounds and in the study of biochemical and physiological effects. This article will provide an overview of BCTFP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

農薬

5-ブロモ-4-クロロ-6-(トリフルオロメチル)ピリミジンから合成できるトリフルオロメチルピリジンは、活性農薬成分における重要な構造モチーフです . これらは、害虫から作物を保護するために使用されます。 フルアジフォップ・ブチルは、農薬市場に導入された最初のトリフルオロメチルピリジン誘導体であり、それ以降、20種類以上の新しいトリフルオロメチルピリジン含有農薬がISO共通名を取得しています .

医薬品

トリフルオロメチルピリジンは、製薬業界でも使用されています . トリフルオロメチルピリジン部分を有する5つの医薬品が市場承認を取得しており、現在、多くの候補が臨床試験中です . トリフルオロメチル基は、多くのFDA承認薬に含まれており、数多くの薬理活性を示しています .

獣医学

トリフルオロメチルピリジン部分を有する2つの獣医学製品が市場承認を取得しています . これらの製品は、動物の様々な病気や障害の治療に使用されています .

殺虫剤

5-ブロモ-4-クロロ-6-(トリフルオロメチル)ピリミジンのいくつかの誘導体が、殺虫作用を持つことが判明しています . これらの化合物は、害虫から作物を保護するために使用できます。

ミトコンドリアの解離

5-ブロモ-4-クロロ-6-(トリフルオロメチル)ピリミジンから合成できる特定のハロゲン化ピロールは、ミトコンドリアの解離作用を持つことが判明しています . この特性は、様々な病気の薬物の開発に使用できます。

Safety and Hazards

The safety information for “5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” includes the following hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of electrophilic organic groups to a palladium catalyst, followed by transmetalation with nucleophilic organic groups .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the reaction leads to the formation of new carbon-carbon bonds .

Result of Action

Compounds containing trifluoromethyl groups are known to exhibit various pharmacological activities .

Action Environment

The stability and reactivity of similar organoboron reagents used in suzuki–miyaura coupling can be influenced by the reaction conditions .

特性

IUPAC Name |

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRNHGWPQJPTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468218 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425392-76-3 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a useful starting material for synthesizing 5-substituted pyrimidines?

A1: The research demonstrates that 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine can be effectively converted into its corresponding 5-pyrimidyllithium species. [] This is significant because 5-pyrimidyllithium species, when flanked by two electron-withdrawing groups like trifluoromethyl and a halogen (chlorine in this case), exhibit notable stability. [] This stability allows for further reactions, such as carboxylation, leading to the high-yield synthesis of valuable 5-carboxylic acid derivatives. [] This makes 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a valuable precursor in synthesizing a variety of functionalized pyrimidines.

Q2: What is a significant side reaction to be aware of when using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in synthesis, and how can it be minimized?

A2: The formation of bipyrimidines is a significant side reaction when using this compound. [] This occurs due to competing reaction pathways during the lithiation step. [] While the research doesn't delve into specific minimization strategies for this particular compound, optimizing reaction conditions, such as temperature and solvent choice, could potentially enhance the desired reaction pathway and minimize bipyrimidine formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)